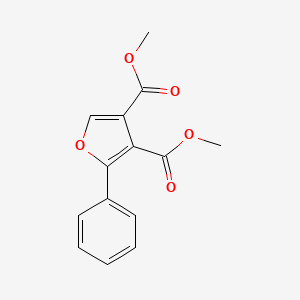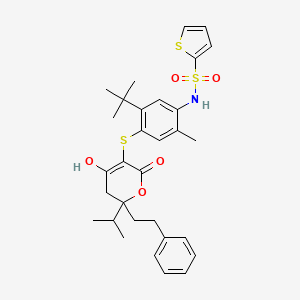
(5S)-5-Methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring substituted at the 5-position with a methyl group and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted morpholine.
Chiral Resolution: The chiral center at the 5-position is introduced using chiral resolution techniques or asymmetric synthesis.
Functional Group Transformation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(5S)-5-Methylmorpholine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S)-5-Methylmorpholine-2-carboxylic acid include other substituted morpholine derivatives, such as:
(5R)-5-Methylmorpholine-2-carboxylic acid: The enantiomer of the compound with different chiral properties.
N-Methylmorpholine-2-carboxylic acid: A derivative with a methyl group on the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a morpholine ring and a carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5S)-5-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m0/s1 |
InChI Key |
XCKFLDCAIOSMSB-ROLXFIACSA-N |
Isomeric SMILES |
C[C@H]1COC(CN1)C(=O)O |
Canonical SMILES |
CC1COC(CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


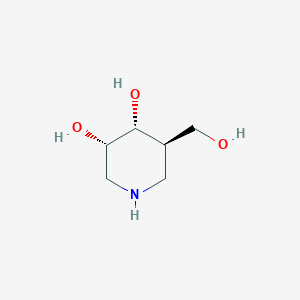
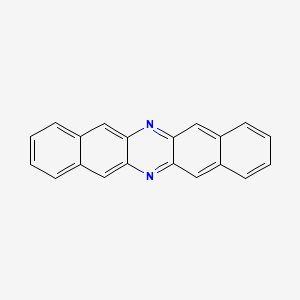
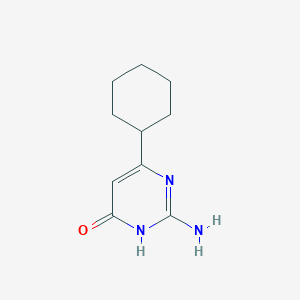
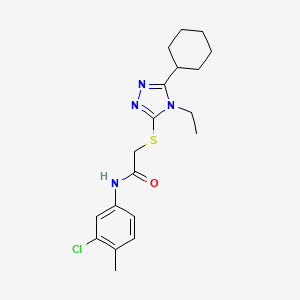


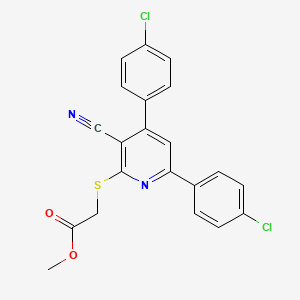

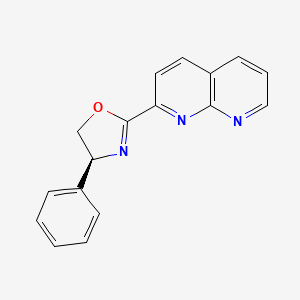
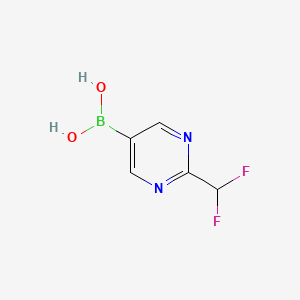
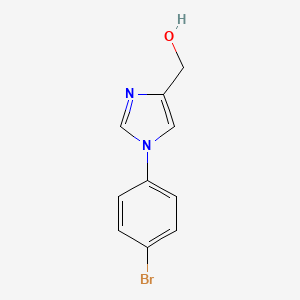
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
